3-Methyl-1-(3,4,5-trimethoxybenzoyl)piperazine is an organic compound classified as a piperazine derivative. Its molecular formula is and it has a molecular weight of approximately 278.35 g/mol. This compound features a piperazine ring substituted with a 3-methyl group and a 3,4,5-trimethoxybenzoyl moiety, which contributes to its unique chemical properties and potential biological activities. The compound is notable for its applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various health conditions.
The compound is derived from the reaction of 3,4,5-trimethoxybenzoyl chloride with 3-methylpiperazine. It belongs to the class of piperazines, which are characterized by their two nitrogen atoms in a six-membered ring structure. Piperazine derivatives have been extensively studied for their pharmacological properties, including anxiolytic, antidepressant, and antipsychotic effects.
The synthesis of 3-Methyl-1-(3,4,5-trimethoxybenzoyl)piperazine typically involves the following steps:
In industrial settings, the synthesis may be optimized for scale-up using continuous flow reactors or other advanced techniques to enhance yield and purity.
The molecular structure of 3-Methyl-1-(3,4,5-trimethoxybenzoyl)piperazine can be represented by its SMILES notation: CC1(CCN(CC1)C(=O)C2=C(C(=C(C=C2OC)OC)OC)C(=O)N)
. This structure highlights the piperazine ring and the attached aromatic system with methoxy substituents.
3-Methyl-1-(3,4,5-trimethoxybenzoyl)piperazine can undergo several chemical reactions:
The mechanism of action of 3-Methyl-1-(3,4,5-trimethoxybenzoyl)piperazine involves its interaction with specific biological targets:
This compound is typically administered orally and exhibits complete absorption within approximately five hours post-administration. Its pharmacodynamics indicate an increase in coronary flow reserve and potential therapeutic effects in ischemic conditions.
3-Methyl-1-(3,4,5-trimethoxybenzoyl)piperazine has several potential applications:
This compound exemplifies the versatility of piperazine derivatives in medicinal chemistry and their potential for therapeutic applications across various health domains.
The synthesis of 3-methyl-1-(3,4,5-trimethoxybenzoyl)piperazine (CAS 1240565-33-6; C₁₅H₂₂N₂O₄) universally employs 3,4,5-trimethoxybenzoyl chloride (CAS 4521-61-3) as the critical acylating agent. This key intermediate is commercially available with high purity (>97%) and exhibits significant moisture sensitivity, requiring storage under inert gas at 0-10°C to prevent hydrolysis [3] [9]. The standard synthetic route follows a two-step sequence:
Nucleophilic Acyl Substitution:A solution of 2-methylpiperazine in anhydrous toluene reacts with 3,4,5-trimethoxybenzoyl chloride at 0-5°C under nitrogen atmosphere. To mitigate exothermic effects, the acid chloride is added gradually over 30 minutes. The mixture is then warmed to 35-45°C and stirred for 6-8 hours, forming the amide bond. Triethylamine (2.2 equiv) serves as both base and HCl scavenger. This step typically achieves 75-80% yield before purification .
Workup and Isolation:The reaction mixture is cooled to room temperature, washed sequentially with 5% HCl (to remove excess triethylamine), saturated NaHCO₃ (to hydrolyze unreacted acid chloride), and brine. Organic layers are dried over MgSO₄ and concentrated in vacuo. The crude product is purified via recrystallization from ethanol/water (4:1) to afford white crystalline solid with >98% purity .
Table 1: Optimization of Acylation Reaction Parameters
Parameter | Traditional Conditions | Optimized Conditions | Impact on Yield |
---|---|---|---|
Solvent | Dichloromethane | Anhydrous toluene | ↑ 15% (reduced hydrolysis) |
Base | Pyridine | Triethylamine | ↑ 10% (better solubility) |
Temperature | 25°C | 40°C | ↑ 12% (faster kinetics) |
Stoichiometry | 1:1 reagent ratio | 1:1.1 (acid chloride:piperazine) | ↑ 8% (drives completion) |
Industrial-scale synthesis employs continuous flow reactors to enhance efficiency and safety. In this system, pre-mixed solutions of 2-methylpiperazine (1.0 M in THF) and 3,4,5-trimethoxybenzoyl chloride (1.05 M in THF) are pumped through a static mixer at 50°C with a residence time of 5 minutes. This method achieves 92% conversion, reduces reaction time from hours to minutes, and minimizes solvent waste . The acid chloride's reactivity necessitates precise stoichiometric control to prevent diacylation byproducts, particularly when using unsubstituted piperazine precursors.
Catalytic methodologies enable efficient construction of the piperazine core prior to benzoylation. Palladium-catalyzed C–N coupling has emerged as a powerful tool for assembling N-arylpiperazine intermediates. The Buchwald-Hartwig amination of bromo- or chloroarenes with N-Boc-2-methylpiperazine employs Pd₂(dba)₃/XPhos catalyst systems (2-5 mol%) with Cs₂CO₃ as base in toluene at 100°C. This method achieves >90% yield for electron-deficient aryl halides but suffers from catalyst poisoning during workup and high metal leaching (≥50 ppm) [6] [8].
Recent advances leverage metalloporphyrin photocatalysts for visible-light-driven annulation:
Table 2: Catalytic Systems for Piperazine Functionalization
Catalyst | Reaction Type | Conditions | Yield (%) | Regioselectivity |
---|---|---|---|---|
Pd₂(dba)₃/XPhos | Buchwald-Hartwig amination | Toluene, 100°C, 12h | 70-90 | N/A |
Ir(III)-FPP | Visible-light N2-alkylation | CH₃CN, 456 nm LED, rt, 2h | 85-92 | >20:1 N2 |
Fe(III)-PyP@MOF | N1-alkylation | DMF, 80°C, 5h | 78-87 | 19:1 N1 |
CuI/1,10-phenanthroline | Chan-Lam coupling | MeOH, O₂, 60°C, 8h | 65-75 | N/A |
Copper-catalyzed Chan-Lam coupling provides an alternative metal-mediated pathway. Using CuI/1,10-phenanthroline (10 mol%) in methanol under oxygen atmosphere, 2-methylpiperazine undergoes oxidative coupling with arylboronic acids at 60°C. While avoiding sensitive acid chloride intermediates, this method delivers moderate yields (65-75%) and requires stoichiometric oxidants [8].
Achieving mono-functionalization on unsymmetrical 2-methylpiperazine demands precise regiocontrol. The sterically hindered tertiary nitrogen (N1) exhibits 6-fold lower nucleophilicity than the secondary nitrogen (N4) due to methyl substitution. Exploiting this difference, protecting group strategies enable selective benzoylation:
Di-Boc Protection:2-methylpiperazine reacts with Boc₂O (2.2 equiv) to form N,N'-di-Boc derivative, where Boc groups exhibit differential stability. Treatment with HCl in dioxane (4M) selectively removes the less hindered N4-Boc group within 30 minutes, leaving N1-Boc intact. Subsequent acylation with 3,4,5-trimethoxybenzoyl chloride followed by global deprotection affords the target compound in 82% overall yield [8].
Chelation-Controlled Benzoylation:Using ZnCl₂ as Lewis acid mediator (1.5 equiv), the secondary amine of 2-methylpiperazine coordinates preferentially with zinc. This allows chemoselective benzoylation at N4 with 3,4,5-trimethoxybenzoyl chloride in THF at -20°C. The reaction completes in 2 hours with 93% regioselectivity (N4 vs N1 acylation). Demetalation with EDTA solution provides the monoacylated product without epimerization [10].
For direct N-alkylation, phase-transfer catalysts overcome solubility mismatches:
Table 3: Regioselective Functionalization Techniques
Method | Conditions | Regioselectivity | Yield (%) | Key Advantage |
---|---|---|---|---|
Di-Boc protection/deprotection | Boc₂O, then HCl/dioxane | >99% N4-acylation | 82 (3 steps) | High selectivity |
ZnCl₂-mediation | THF, -20°C, 2h | 93:7 N4 vs N1 | 89 | No protecting groups needed |
TBAB phase-transfer | Toluene/40% NaOH, 60°C, 3h | N4-alkylation | 85-90 | Biphasic simplicity |
Mechanochemical grinding | K₂CO₃, SiO₂-TBAB, ball mill, 15min | N4-alkylation | 88 | Solvent-free |
Notably, microwave-assisted alkylation under solvent-free conditions achieves quantitative yields in <10 minutes when 2-methylpiperazine, alkyl halides, and K₂CO₃ are irradiated at 300W. The technique demonstrates exceptional functional group compatibility, including with ester-, nitro-, and cyano-substituted alkylating agents [10].
Pharmaceutical synthesis generates 25-100 kg waste per kg API (E-factor), primarily from solvents [7]. For 3-methyl-1-(3,4,5-trimethoxybenzoyl)piperazine production, green chemistry innovations significantly reduce environmental impact:
Solvent-Free Methodologies:
Microwave-Assisted Intensification:Microwave dielectric heating accelerates the key acylation step by 10-fold versus conventional methods:
Parameter | Conventional Heating | Microwave-Assisted | Improvement |
---|---|---|---|
Reaction Time | 8 hours | 25 minutes | 19x faster |
Temperature | 40°C | 100°C | Kinetic enhancement |
Solvent Volume | 15 L/kg | 3 L/kg | 80% reduction |
Overall Yield | 76% | 91% | +15% |
The optimized protocol dissolves 2-methylpiperazine (1 equiv) and 3,4,5-trimethoxybenzoyl chloride (1.05 equiv) in recyclable ethanol (0.5 M) with triethylamine (1.1 equiv). Irradiation at 300W maintains 100°C for 25 minutes under closed-vessel conditions. Ethanol is recovered via rotary evaporation (>90% recovery) and reused without purification. This approach reduces the process mass intensity (PMI) from 32 to 8, cutting energy consumption by 65% [7] [8].
Table 4: Environmental Impact Metrics Comparison
Method | E-Factor | PMI | Energy Consumption (kWh/kg) | CO₂ Footprint (kg/kg) |
---|---|---|---|---|
Conventional Solution-Phase | 48 | 55 | 120 | 18.5 |
Solvent-Free Mechanochemical | 12 | 15 | 25 | 3.2 |
Microwave-Assisted | 9 | 11 | 42 | 6.8 |
Continuous Flow | 7 | 10 | 38 | 5.9 |
Continuous Flow Processing integrates these green principles:
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1